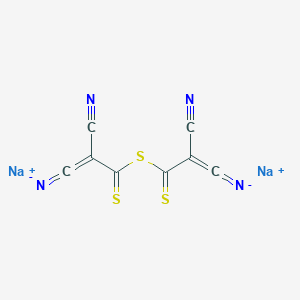
Disodium 2,2-dicyano-1-sulfidovinylsulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 2,2-dicyano-1-sulfidovinylsulfide is a chemical compound with the molecular formula C4N2Na2S2. It is known for its unique structure, which includes two cyano groups and a sulfidovinyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,2-dicyano-1-sulfidovinylsulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dicyano compound with a sulfidovinyl precursor in the presence of sodium ions. The reaction is usually carried out in a solvent such as water or an organic solvent, and the temperature and pH are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain the reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Disodium 2,2-dicyano-1-sulfidovinylsulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The sulfidovinyl moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfidovinyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Disodium 2,2-dicyano-1-sulfidovinylsulfide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which disodium 2,2-dicyano-1-sulfidovinylsulfide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The cyano groups can form strong interactions with active sites, while the sulfidovinyl moiety can undergo various chemical modifications. These interactions can modulate the activity of enzymes or alter protein structures, leading to changes in biological pathways.
類似化合物との比較
Similar Compounds
- Disodium 2,2-dicyano-1,1-ethylenedithiolate
- Disodium 2,2-dicyano-1,1-ethylenedithiolate
- Disodium 2,2-dicyano-1,1-ethylenedithiolate
Uniqueness
Disodium 2,2-dicyano-1-sulfidovinylsulfide is unique due to its sulfidovinyl moiety, which imparts distinct chemical reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where other compounds may not be suitable.
特性
分子式 |
C8N4Na2S3 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
disodium;[3-(3-azanidylidene-2-cyanoprop-2-enethioyl)sulfanyl-2-cyano-3-sulfanylideneprop-1-enylidene]azanide |
InChI |
InChI=1S/C8N4S3.2Na/c9-1-5(2-10)7(13)15-8(14)6(3-11)4-12;;/q-2;2*+1 |
InChIキー |
HYWLKIHMFJVWFA-UHFFFAOYSA-N |
正規SMILES |
C(=C(C#N)C(=S)SC(=S)C(=C=[N-])C#N)=[N-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















